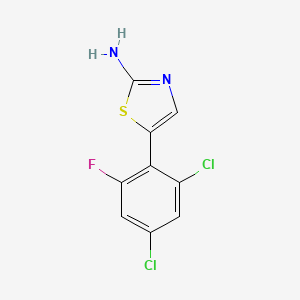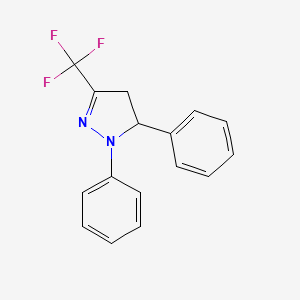
1,5-Diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,5-Diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole is a heterocyclic compound that contains a pyrazole ring substituted with two phenyl groups and a trifluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole typically involves the reaction of chalcone derivatives with hydrazine derivatives. One common method involves the cyclization of chalcones with phenylhydrazine in the presence of a trifluoromethylating agent. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques such as chromatography can further improve the efficiency of the industrial synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions
1,5-Diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl rings or the pyrazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the phenyl rings or the pyrazole ring.
Applications De Recherche Scientifique
1,5-Diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole has several scientific research applications:
Medicinal Chemistry: The compound has shown potential as an anti-inflammatory and antioxidant agent. It is also being investigated for its antidiabetic and anticancer properties.
Materials Science: The unique chemical properties of the compound make it suitable for use in the development of advanced materials, including polymers and nanomaterials.
Biological Studies: The compound is used in various biological studies to understand its interactions with enzymes and receptors.
Mécanisme D'action
The mechanism of action of 1,5-Diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes, such as lipoxygenase, which plays a role in the inflammatory response . Additionally, the trifluoromethyl group enhances the compound’s binding affinity to target proteins, thereby increasing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,5-Diphenyl-3-(4-(trifluoromethyl)phenyl)-4,5-dihydro-1H-pyrazole: This compound has a similar structure but with an additional phenyl ring substituted with a trifluoromethyl group.
1,5-Diphenyl-3-(trifluoromethyl)-1H-pyrazole: This compound lacks the dihydro component and has different chemical properties.
Uniqueness
1,5-Diphenyl-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazole is unique due to the presence of both phenyl and trifluoromethyl groups, which contribute to its enhanced chemical stability and biological activity. The trifluoromethyl group, in particular, imparts increased lipophilicity and metabolic stability, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
966-65-4 |
|---|---|
Formule moléculaire |
C16H13F3N2 |
Poids moléculaire |
290.28 g/mol |
Nom IUPAC |
2,3-diphenyl-5-(trifluoromethyl)-3,4-dihydropyrazole |
InChI |
InChI=1S/C16H13F3N2/c17-16(18,19)15-11-14(12-7-3-1-4-8-12)21(20-15)13-9-5-2-6-10-13/h1-10,14H,11H2 |
Clé InChI |
SBTTVFYTRWUMHY-UHFFFAOYSA-N |
SMILES canonique |
C1C(N(N=C1C(F)(F)F)C2=CC=CC=C2)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


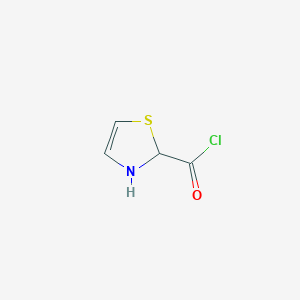
![1-[[4-(methoxymethyl)-4-[[[(1R,2S)-2-phenylcyclopropyl]amino]methyl]piperidin-1-yl]methyl]cyclobutane-1-carboxylic acid;4-methylbenzenesulfonic acid](/img/structure/B14756426.png)


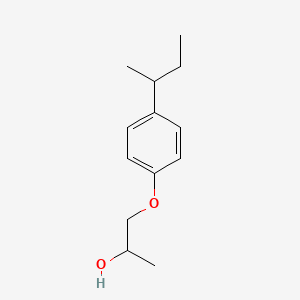
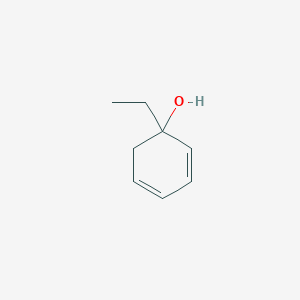
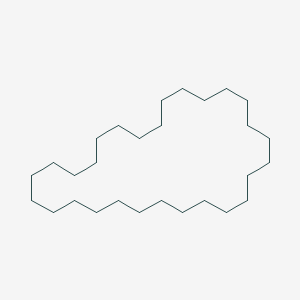
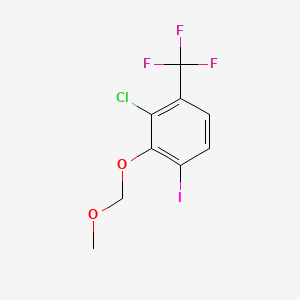
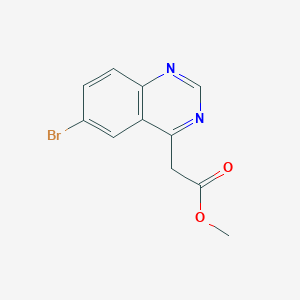
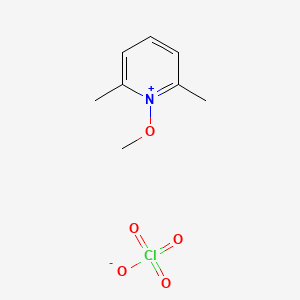

![9,10-Di(9,9'-spirobi[fluoren]-2-yl)anthracene](/img/structure/B14756503.png)

